噻烷 1,1-二氧化物

描述

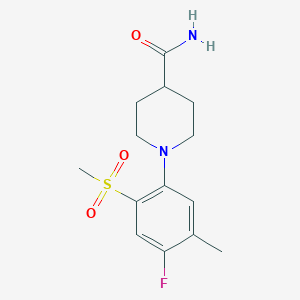

Thietane 1,1-dioxide is a chemical compound with the molecular formula C3H6O2S . It has an average mass of 106.144 Da and a monoisotopic mass of 106.008850 Da . It is also known by other names such as Trimethylene sulfone and 1,1-Dioxyde de thiétane .

Synthesis Analysis

3-Substituted Thietane-1,1-Dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . Another method involves a palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides via linear enolate intermediates from racemic starting materials .

Molecular Structure Analysis

The molecular structure of Thietane 1,1-dioxide consists of 3 carbon atoms, 6 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Thietane 1,1-dioxide can undergo various chemical reactions. For instance, 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole reacted with sodium phenolates to eliminate thietane-1,1-dioxide and form 3-aryloxythietane-1,1-dioxides .

Physical And Chemical Properties Analysis

Thietane 1,1-dioxide has a density of 1.4±0.1 g/cm3, a boiling point of 506.3±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 74.7±3.0 kJ/mol and a flash point of 402.5±13.9 °C . Its index of refraction is 1.497, and it has a molar refractivity of 22.7±0.4 cm3 .

科学研究应用

Thietane 1,1-dioxide: A Comprehensive Analysis of Scientific Research Applications:

Potential Analgetics

Thietane 1,1-dioxide derivatives have been synthesized as potential narcotic analgetics similar to methadone. Due to their conformational restriction, they may help elucidate the pharmacophoric conformation of methadone and related analgetics .

Asymmetric Allylic Alkylation

A palladium-catalyzed decarboxylative asymmetric allylic alkylation process has been developed for thietane 1,1-dioxides. This method installs an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity from racemic starting materials .

Reaction Intermediates in Sulfene Chemistry

Thietane 1,1-dioxides are involved in the stereoselective formation of sulfenes as reaction intermediates. This is evident in trapping experiments by enamines indicating the existence of sulfene .

Synthesis of Aryloxy- and Phenylsulfanyl Derivatives

3-Aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides can be synthesized by reacting certain dibromo-triazole derivatives with sodium phenolates and thiophenolate. This synthesis route is significant for creating substituted thietane dioxides .

作用机制

Target of Action

Thietane 1,1-dioxide is a small cyclic sulfone that shares notable similarities with cyclobutane It has been synthesized and studied for its antidepressant properties , suggesting that it may interact with targets involved in mood regulation and neurotransmission.

Mode of Action

It has been shown to display antidepressant properties comparable to those of imipramine , a tricyclic antidepressant known to inhibit the reuptake of certain neurotransmitters. This suggests that Thietane 1,1-dioxide may interact with its targets in a similar manner, potentially influencing neurotransmitter levels and neuronal signaling.

Pharmacokinetics

Thietane 1,1-dioxide has been predicted to have satisfactory pharmacokinetic characteristics, including correspondence to Lipinski’s rule of five . This rule is a guideline for the druglikeness of a compound, suggesting that Thietane 1,1-dioxide may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its observed antidepressant properties suggest that it may influence neuronal signaling and neurotransmitter levels, potentially leading to improved mood and reduced depressive symptoms .

安全和危害

When handling Thietane 1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

未来方向

Thietane derivatives that exhibit antidepressant activity are promising, and the development of synthetic methods for new 3-aryloxy (sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy (sulfonyl)-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial . The potential to transform the alkylated products to novel types of enantioenriched spirocycles for medicinal chemistry applications has also been demonstrated .

属性

IUPAC Name |

thietane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFMKFHUNDYKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295433 | |

| Record name | thietane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thietane 1,1-dioxide | |

CAS RN |

5687-92-3 | |

| Record name | Trimethylene sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thietane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylene sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF638T3KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Thietane 1,1-dioxide?

A1: Thietane 1,1-dioxide has the molecular formula C3H6O2S and a molecular weight of 106.14 g/mol.

Q2: Are there any characteristic spectroscopic data available for Thietane 1,1-dioxide?

A2: Yes, 13C NMR studies have been conducted on thietane 1,1-dioxide and its derivatives. These studies reveal a characteristic "four-membered ring sulfone effect," where the α-carbon atom is unusually deshielded, and the β-carbon atom is unusually shielded. []

Q3: What are some common methods for synthesizing Thietane 1,1-dioxide derivatives?

A3: Several synthetic routes have been explored:* Oxidation of Thietanes: Thietane 1,1-dioxides can be prepared by oxidizing the corresponding thietanes using oxidizing agents like hydrogen peroxide. []* Reaction of α-Amino Ketoximes: A one-step conversion of cyclic α-amino ketoximes to 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides has been reported. [, ]* Reaction of Aryldiazomethanes with Sulfur Dioxide: The reaction of aryldiazomethanes with sulfur dioxide in the presence of enamines, such as 2-methyl-1-morpholinopropene, yields thietane 1,1-dioxides through a sulfene intermediate. []* Reaction of 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole with Nucleophiles: This method allows for the introduction of various substituents at the 3-position of the thietane 1,1-dioxide ring by reacting the triazole derivative with sodium alcoholates or phenolates. [, ]

Q4: Can thietane 1,1-dioxides be directly halogenated?

A4: Yes, direct free-radical halogenation of thietane 1,1-dioxides is possible. []

Q5: What is known about the conformation of Thietane 1,1-dioxide?

A5: NMR studies, including those in nematic solvents, have been instrumental in determining the conformation of thietane 1,1-dioxide. The ring prefers a puckered conformation. Additionally, studies have shown a preference for axial orientation of substituents at the 3-position in 3-substituted thietane 1,1-dioxides. [, , ]

Q6: Have computational methods been applied to study thietane 1,1-dioxides?

A6: Yes, computational chemistry techniques have been employed to investigate the ring puckering potential of thietane 1,1-dioxide. Density functional theory (DFT) calculations have provided valuable insights into the energetics and vibrational frequencies associated with ring puckering. [] Additionally, computer-aided modeling systems like SARD-21 have been used to establish structure-activity relationships and predict antidepressant activity in thietane 1,1-dioxide derivatives. [, ]

Q7: What types of reactions are thietane 1,1-dioxides known to undergo?

A7: Thietane 1,1-dioxides can participate in various reactions, including:

- Nucleophilic Substitution: The sulfone group activates the ring towards nucleophilic attack, enabling the synthesis of 3-substituted derivatives. []

- Ring-Opening Reactions: Under certain conditions, the strained four-membered ring can undergo ring-opening reactions. []

- Cycloadditions: 3-Cyanothiete 1,1-dioxide has been shown to undergo cycloaddition reactions, highlighting its potential as a synthetic building block. []

Q8: What are the potential applications of thietane 1,1-dioxide derivatives?

A8:

Medicinal Chemistry: Research suggests that certain thietane 1,1-dioxide derivatives, particularly 3-alkoxythietane 1,1-dioxides, exhibit antidepressant and anxiolytic properties in preclinical models. [, , , , , ]* Protecting Groups:* The thietane ring has been explored as a potential protecting group in organic synthesis, taking advantage of its ability to be introduced and removed under specific conditions. []

Q9: What are some key areas for future research on thietane 1,1-dioxide?

A10:

Mechanism of Action: While some studies point towards potential interactions with serotonergic and dopaminergic systems, a detailed understanding of the mechanism of action for the observed biological activity of thietane 1,1-dioxides is crucial for further development. [, ]* Structure-Activity Relationships: Exploring the impact of various substituents on the thietane ring on the biological activity, including potency and selectivity, will be essential for optimizing the design of new derivatives with improved pharmacological profiles. []* In Vivo Studies & Clinical Trials:* Further in vivo investigations using relevant animal models and, eventually, clinical trials are necessary to validate the therapeutic potential of promising thietane 1,1-dioxide derivatives observed in preclinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)